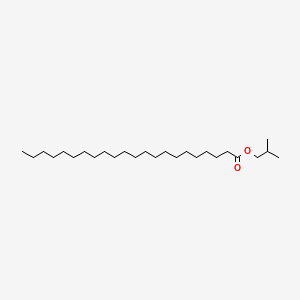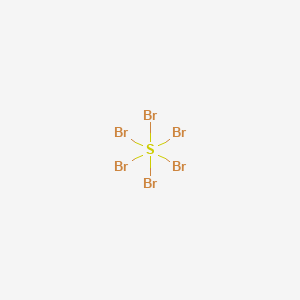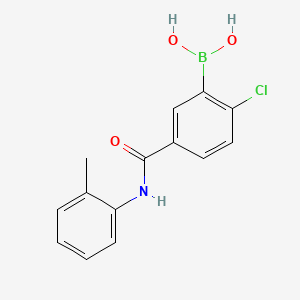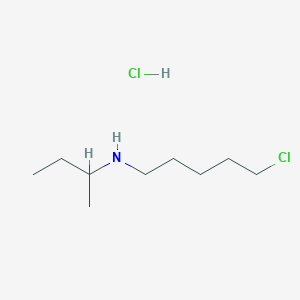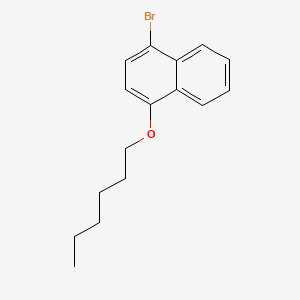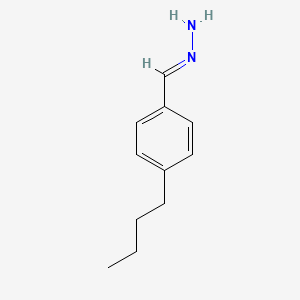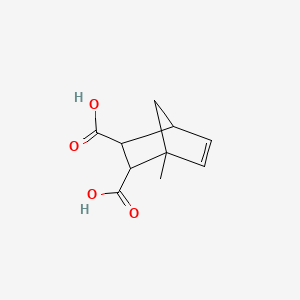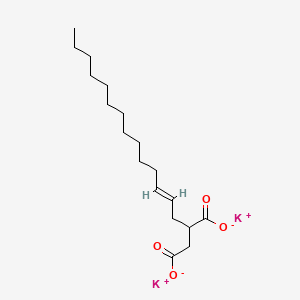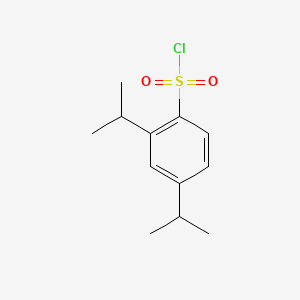
2,4-Diisopropylbenzenesulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diisopropylbenzenesulphonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a derivative of benzenesulfonyl chloride, where two isopropyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Diisopropylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-diisopropylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by replacing the hydroxyl group with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diisopropylbenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate esters, or sulfonate salts, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
2,4-Diisopropylbenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by introducing sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-diisopropylbenzenesulphonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: The parent compound without the isopropyl groups.
2,4-Dichlorobenzenesulfonyl Chloride: A similar compound with chlorine atoms instead of isopropyl groups.
2,4-Dibromobenzenesulfonyl Chloride: A derivative with bromine atoms.
Uniqueness
2,4-Diisopropylbenzenesulphonyl chloride is unique due to the presence of isopropyl groups, which can influence its reactivity and steric properties. These groups can affect the compound’s solubility, stability, and the types of reactions it undergoes, making it distinct from other benzenesulfonyl chloride derivatives.
Eigenschaften
CAS-Nummer |
93777-28-7 |
|---|---|
Molekularformel |
C12H17ClO2S |
Molekulargewicht |
260.78 g/mol |
IUPAC-Name |
2,4-di(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-12(16(13,14)15)11(7-10)9(3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
VGWSSUWTLNPRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



